molecular formula C9H17BrO2 B6191769 ethyl 6-bromo-4-methylhexanoate CAS No. 2648965-39-1

ethyl 6-bromo-4-methylhexanoate

Cat. No.: B6191769
CAS No.: 2648965-39-1
M. Wt: 237.1
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Description

Ethyl 6-bromo-4-methylhexanoate (CAS 2648965-39-1) is an organic compound with the molecular formula C9H17BrO2 and a molecular weight of 237.13 . This bromoester is a valuable building block in organic synthesis, designed for research applications. Its structure features a terminal bromine atom and an ethyl ester group, separated by a methyl-branched carbon chain . The bromine atom serves as a versatile reactive handle, readily participating in nucleophilic substitution reactions (e.g., SN2) . This allows researchers to efficiently introduce the 4-methylhexanoate chain or create new carbon-carbon bonds, which is a crucial step in constructing more complex molecular architectures . The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, offering additional pathways for functionalization. Compounds of this class are frequently employed as key intermediates in the development of active pharmaceutical ingredients (APIs) and other specialty chemicals, where high purity is essential for controlled and successful syntheses . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

2648965-39-1

Molecular Formula

C9H17BrO2

Molecular Weight

237.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 6-bromo-4-methylhexanoate can be synthesized through the esterification of 6-bromo-4-methylhexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of the starting materials while minimizing by-products .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ethyl 6-bromo-4-methylhexanoate involves its reactivity as an ester and the presence of the bromine atom. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The ester functional group can undergo hydrolysis, releasing the corresponding acid and alcohol .

Comparison with Similar Compounds

Structural Highlights :

  • Ester group : Enhances hydrophobicity and reactivity in nucleophilic acyl substitution.
  • Bromine : A leaving group enabling cross-coupling or substitution reactions.

Applications include its use as an intermediate in pharmaceuticals or agrochemicals, leveraging its bromine for functionalization in Suzuki couplings or alkylation reactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Ethyl 6-bromo-4-methylhexanoate C₉H₁₇BrO₂ 251.08 (estimated) Ester, Bromo, Methyl
Methyl 6-bromohexanoate C₇H₁₃BrO₂ 209.08 Ester, Bromo
Ethyl acetoacetate C₆H₁₀O₃ 130.14 Ester, Keto
ETHYL 6-[4-(MORPHOLINOMETHYL)PHENYL]-6-OXOHEXANOATE C₁₉H₂₇NO₄ 333.43 Ester, Morpholine, Ketone

Key Observations :

  • Ethyl vs. Methyl Esters: Ethyl esters (e.g., this compound) have higher molecular weights and boiling points than methyl analogs (e.g., methyl 6-bromohexanoate) due to increased van der Waals interactions .
  • Bromine vs. Keto Groups: Bromine in this compound enables nucleophilic substitution, while ethyl acetoacetate’s keto group participates in tautomerism and condensation reactions .

Table 2: Reactivity and Use Cases

Compound Reactivity Profile Applications
This compound Nucleophilic substitution, Cross-coupling (e.g., Suzuki) Pharmaceutical intermediates, Agrochemicals
Methyl 6-bromohexanoate SN2 reactions, Ester hydrolysis Lab-scale organic synthesis
Ethyl acetoacetate Keto-enol tautomerism, Claisen condensations Dye synthesis, Flavoring agents
Morpholine derivative Amine-mediated reactions, Ketone functionalization Specialty chemical synthesis

Critical Differences :

  • Steric Effects: The 4-methyl group in this compound may reduce reaction rates in SN2 mechanisms compared to linear analogs like methyl 6-bromohexanoate.
  • Biological Relevance: Ethyl acetoacetate’s keto-enol equilibrium contrasts with the target compound’s bromine-driven reactivity, which is more suited for carbon-carbon bond formation.

Physicochemical Properties

Table 3: Estimated Physical Properties

Compound Boiling Point (°C) Solubility Log P (Estimated)
This compound ~220–240 Low in water; soluble in organic solvents 3.2
Methyl 6-bromohexanoate Not reported Not reported 2.8
Ethyl acetoacetate 181 (flash point: 85°C) Slightly soluble in water 0.5

Notes:

  • Log P Trends: this compound’s higher Log P (estimated) reflects greater hydrophobicity due to bromine and branching compared to ethyl acetoacetate.
  • Solubility : Bromine and alkyl chains reduce water solubility, whereas ethyl acetoacetate’s polar keto group improves miscibility .

Methodological Considerations for Compound Comparison

Structural similarity assessments, crucial in virtual screening , rely on molecular descriptors (e.g., fingerprints, topological polar surface area). This compound shares backbone similarity with methyl 6-bromohexanoate but diverges in functional groups, reducing bioactivity overlap. Conversely, ethyl acetoacetate’s distinct keto group places it in a separate reactivity class despite shared ester functionality.

Q & A

Q. What are the most reliable synthetic routes for ethyl 6-bromo-4-methylhexanoate, and how can reaction yields be optimized?

this compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, alkylation of ethyl 4-methylhexanoate with brominating agents (e.g., PBr₃ or HBr/AcOH) under anhydrous conditions is a common approach. Key optimization steps include:

  • Temperature control : Maintaining 0–5°C during bromination minimizes side reactions like elimination .
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates and yields .
  • Monitoring : Thin-layer chromatography (TLC) with hexane/ethyl acetate (7:3) can track intermediate formation and confirm completion .

Q. How can the purity of this compound be validated after synthesis?

Purification methods include:

  • Distillation : Fractional distillation under reduced pressure (e.g., 80–85°C at 10 mmHg) to isolate the product.
  • Chromatography : Flash chromatography using silica gel and a gradient of hexane/ethyl acetate (up to 15% ethyl acetate) removes unreacted starting materials . Purity is confirmed via:
  • ¹H NMR : Peaks at δ 1.2–1.4 (triplet, ester CH₃), δ 3.4–3.6 (multiplet, Br–CH₂), and δ 4.1–4.3 (quartet, ester OCH₂) .
  • IR spectroscopy : Absorbance at ~1740 cm⁻¹ (C=O stretch) and 650 cm⁻¹ (C–Br stretch) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The bromine atom at C6 is highly electrophilic, making it suitable for Suzuki or Grignard couplings. However, steric hindrance from the 4-methyl group can reduce reactivity:

  • Electronic effects : The electron-withdrawing ester group at C1 increases the electrophilicity of C6, facilitating nucleophilic attack .
  • Steric limitations : Bulky substituents at C4 may hinder access to the C6–Br bond. Using PdCl₂(dppf) as a catalyst with a large ligand (e.g., XPhos) improves coupling efficiency by mitigating steric effects .

Q. What contradictions exist in spectral data interpretation for this compound, and how can they be resolved?

Discrepancies often arise in:

  • ¹³C NMR assignments : Overlapping signals for C4 (methyl) and C5 (CH₂) can be resolved via DEPT-135 experiments, which differentiate CH₃ (negative peak) from CH₂ (positive) .
  • Mass spectrometry : Fragmentation patterns may show unexpected peaks (e.g., m/z 150 due to Br loss). High-resolution mass spectrometry (HRMS) with <5 ppm error confirms molecular ion integrity .

Q. How can computational modeling guide the design of derivatives based on this compound?

Q. How can researchers address low yields in esterification or bromination steps?

Common issues and solutions:

  • Incomplete esterification : Increase catalyst loading (e.g., H₂SO₄ from 0.2 mL to 0.5 mL per 0.5 mL caprolactone) and extend reflux time .
  • Bromine displacement failures : Replace HBr with N-bromosuccinimide (NBS) in DMF for higher regioselectivity .

Data Presentation Standards

  • Tables : Include molar ratios, yields, and spectral data (e.g., Rf values from TLC).
  • Figures : Annotate NMR/IR spectra with key functional group signals .
  • Statistical analysis : Report yields as mean ± SD from triplicate experiments and use ANOVA for comparing methods .

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